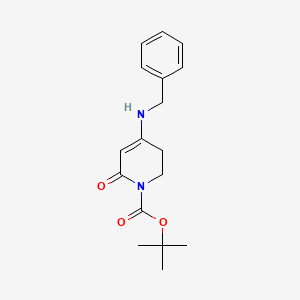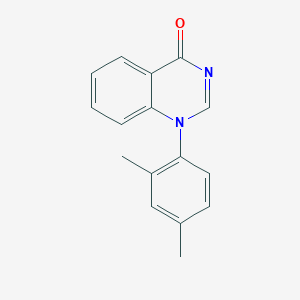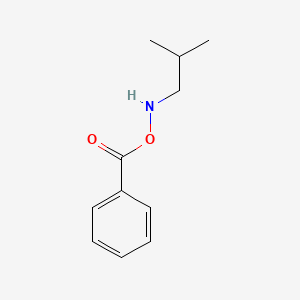
2,2,2-Trifluoro-N-propylacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-propylacetimidamide is a chemical compound with the molecular formula C5H9F3N2 and a molecular weight of 154.13 g/mol It is characterized by the presence of trifluoromethyl and propyl groups attached to an acetimidamide core
Méthodes De Préparation
The synthesis of 2,2,2-Trifluoro-N-propylacetimidamide typically involves the reaction of propylamine with trifluoroacetonitrile . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity. For example, a common synthetic route includes the amidation of trifluoroacetic anhydride with p-methoxybenzylamine, followed by sulfation and subsequent reactions to obtain the final product .
Analyse Des Réactions Chimiques
2,2,2-Trifluoro-N-propylacetimidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into other derivatives.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-propylacetimidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialized materials and chemicals
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-propylacetimidamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoro-N-propylacetimidamide can be compared with other similar compounds, such as:
2,2,2-Trifluoro-N,N-dimethylacetamide: Similar in structure but with different substituents.
2,2,2-Trifluoro-N-ethylacetamide: Another related compound with an ethyl group instead of a propyl group.
2,2,2-Trifluoroacetamidine: Shares the trifluoromethyl group but differs in the rest of the structure. These compounds have unique properties and applications, making this compound distinct in its specific uses and characteristics
Propriétés
Formule moléculaire |
C5H9F3N2 |
|---|---|
Poids moléculaire |
154.13 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N'-propylethanimidamide |
InChI |
InChI=1S/C5H9F3N2/c1-2-3-10-4(9)5(6,7)8/h2-3H2,1H3,(H2,9,10) |
Clé InChI |
JHWWQJNMSLSKNL-UHFFFAOYSA-N |
SMILES canonique |
CCCN=C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


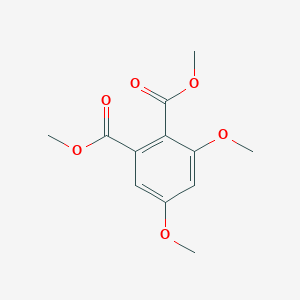
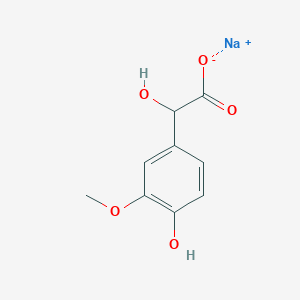
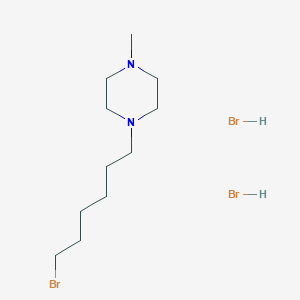
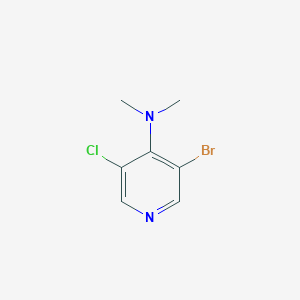
![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)
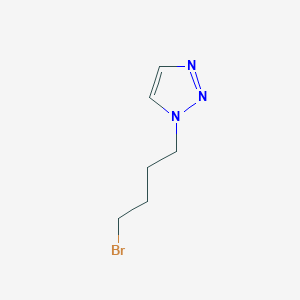
![4-Amino-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B11925645.png)

